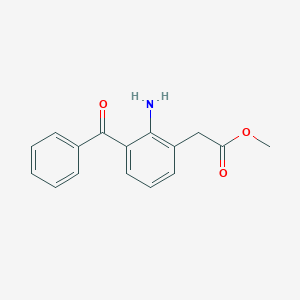

Methyl 2-amino-3-benzoylphenylacetate

Descripción general

Descripción

Methyl 2-amino-3-benzoylphenylacetate is an organic compound with a complex structure that includes both amino and benzoyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-benzoylphenylacetate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-benzoylbenzoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-benzoylphenylacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 2-amino-3-benzoylphenylacetate exhibits notable pharmacological properties, particularly anti-inflammatory, analgesic, and antipyretic effects. These properties make it a candidate for the development of therapeutic agents aimed at treating chronic inflammatory diseases.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can effectively inhibit inflammation. A study highlighted the use of primary amine derivatives of benzoic acid as carbonyl trapping agents to mitigate the effects of aldehydes produced during inflammation . This mechanism is crucial as aldehydes can exacerbate inflammatory conditions by reacting with biological macromolecules.

Case Study:

A patent describes the use of 2-amino-3-benzoylphenylacetic acids as anti-inflammatory agents with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The anti-inflammatory effect was reported to be comparable to that of indomethacin, while causing significantly less gastric irritation.

Analgesic and Antipyretic Properties

The compound has also been investigated for its analgesic and antipyretic capabilities. It has been shown to relieve pain and reduce fever in animal models, making it a potential candidate for pain management therapies.

Data Table: Analgesic and Antipyretic Effects

| Compound | Analgesic Activity | Antipyretic Activity | Side Effects |

|---|---|---|---|

| This compound | Moderate | Moderate | Minimal gastric irritation |

| Indomethacin | High | High | Significant gastric irritation |

Carbonyl Trapping Mechanism

The ability of this compound to react with carbonyl substances is a critical aspect of its anti-inflammatory action. This reaction helps sequester harmful aldehydes produced during lipid peroxidation, thereby reducing cellular damage and inflammation .

Clinical Implications

Due to its pharmacological properties, this compound holds promise for clinical applications in treating various inflammatory disorders. Its formulation in pharmaceutical compositions could lead to new treatments for conditions such as arthritis, dermatitis, and other chronic inflammatory diseases.

Case Study: Clinical Trials

Clinical trials evaluating the efficacy of compounds related to this compound have shown positive outcomes in managing chronic pain associated with inflammatory conditions. These trials emphasize its potential as a safer alternative to existing NSAIDs .

Mecanismo De Acción

The mechanism of action of methyl 2-amino-3-benzoylphenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-3-benzoylbenzoate

- Ethyl 2-amino-3-benzoylphenylacetate

- Methyl 2-amino-3-(4-methylbenzoyl)phenylacetate

Uniqueness

Methyl 2-amino-3-benzoylphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Methyl 2-amino-3-benzoylphenylacetate (C16H15NO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory effects, analgesic potential, and other pharmacological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Biological Activities

1. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. A patent indicates that derivatives of this compound exhibit significant anti-inflammatory effects, with comparative studies showing that certain analogs possess activity levels up to 48 times greater than traditional anti-inflammatory agents like 4-amino-3-benzoylphenylacetic acid .

Table 1: Comparative Anti-inflammatory Activity

| Compound Name | Relative Activity (compared to standard) |

|---|---|

| 2-Amino-3-benzoylphenylacetate | 39 times |

| Sodium 2-amino-3-benzoylphenylacetate | 48 times |

| 2-Amino-6-benzoylphenylacetic acid | 3 times |

2. Analgesic Effects

Research has indicated that this compound may also exhibit analgesic properties. In animal models, compounds with similar structures have shown efficacy in reducing pain responses, suggesting potential applications in pain management therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Case Studies

Case Study 1: In Vivo Efficacy

A study conducted on the anti-inflammatory effects of this compound demonstrated significant reductions in edema in rat models. The compound was administered at varying doses, revealing a dose-dependent response in inflammation reduction. The results indicated that higher doses led to more substantial decreases in paw swelling compared to controls.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study explored modifications on the benzoyl and phenyl groups of this compound. The findings revealed that specific substitutions enhanced both anti-inflammatory and analgesic activities, providing insights for future drug design efforts targeting inflammatory diseases .

Safety and Toxicity

Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.

Propiedades

IUPAC Name |

methyl 2-(2-amino-3-benzoylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-14(18)10-12-8-5-9-13(15(12)17)16(19)11-6-3-2-4-7-11/h2-9H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIAJRFXWYEOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217397 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-58-0 | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61941-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-amino-3-benzoyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.